

Technical Guide: Physical Properties of N-(2-Aminoethyl)acetamide

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Compound of Interest

Compound Name: **N-(2-Aminoethyl)acetamide**

Cat. No.: **B091136**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)acetamide, also known as N-acetylenediamine, is an organic building block featuring both a primary amine and an amide functional group. Its bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds like lysidine.^{[1][2][3]} The compound's structure allows it to serve as a monomer for functional polymers and as a precursor in the synthesis of biologically active molecules. This guide provides a comprehensive overview of the core physical properties of **N-(2-Aminoethyl)acetamide**, details the experimental methodologies for their determination, and presents this data in a format accessible to researchers and drug development professionals.

Core Physical and Chemical Properties

The physical characteristics of **N-(2-Aminoethyl)acetamide** are essential for its handling, application in synthesis, and for purification processes. It typically appears as a white to yellow crystalline solid which may be hygroscopic.^{[2][4]}

Data Summary

The quantitative physical properties of **N-(2-Aminoethyl)acetamide** are summarized in the table below for quick reference and comparison.

Property	Value	Units	Conditions	Source(s)
Molecular Formula	C ₄ H ₁₀ N ₂ O	-	-	[3][5]
Molecular Weight	102.14	g/mol	-	[3]
Melting Point	50	°C	(lit.)	[4]
Boiling Point	128	°C	at 3 mmHg	[4]
	143.0	°C	at 10.0 mmHg	
Density	1.066	g/mL	at 25 °C (lit.)	[4]
Refractive Index (n _D)	1.485	-	at 20 °C (lit.)	[4]
Flash Point	>110	°C	closed cup	
pKa	15.97 ± 0.46	-	(Predicted)	[4]
logP (Octanol/Water)	-1.105	-	-	
Solubility	Soluble	-	Water, Ether, Benzene	[1][2]
Slightly Soluble	-	DMSO, Methanol	[4]	

Experimental Protocols

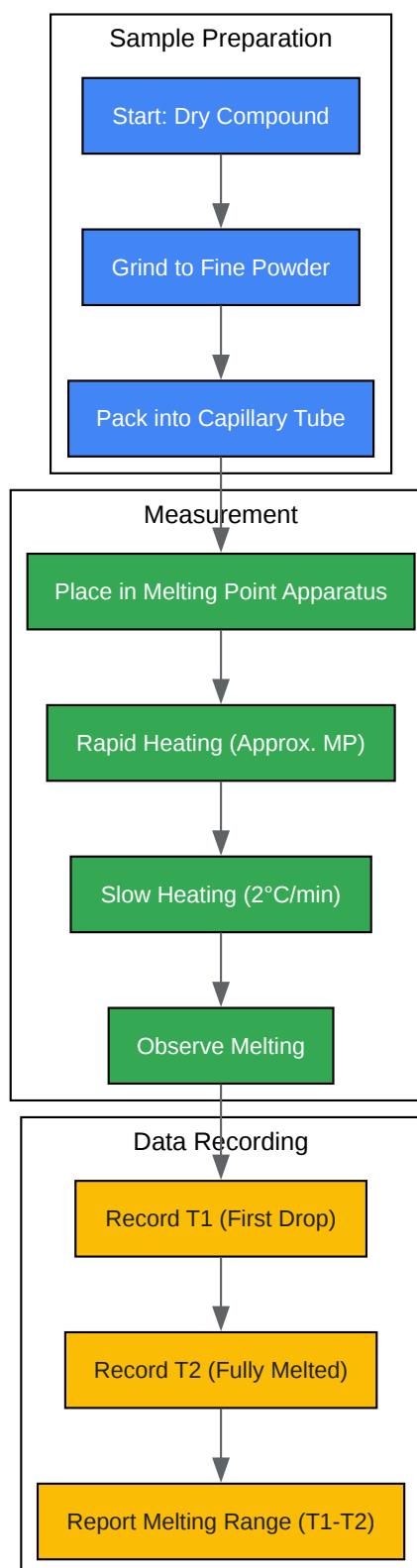
The following sections detail the standard experimental methodologies for determining the key physical properties listed above. These protocols are generalized for organic compounds and represent common laboratory practices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[1] Impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **N-(2-Aminoethyl)acetamide** is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting range is reported as T1-T2.

[Click to download full resolution via product page](#)**Workflow for Melting Point Determination.**

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is often measured at reduced pressure for high-boiling compounds to prevent decomposition.

Methodology: Thiele Tube Method (Micro Scale)

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid like paraffin oil.
- Heating: The side arm of the Thiele tube is gently heated, which allows for uniform temperature distribution via convection currents.
- Observation: As the liquid heats, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.
- Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. The atmospheric or reduced pressure must be recorded alongside the temperature.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube density meter.

Methodology: Pycnometry

- Calibration: A pycnometer, which is a flask with a precisely known volume, is weighed empty (m_1). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m_2).
- Sample Measurement: The pycnometer is cleaned, dried, and filled with **N-(2-Aminoethyl)acetamide** at the same temperature. It is then weighed a final time (m_3).

- Calculation: The density (ρ) of the sample is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is temperature-dependent.

Methodology: Abbe Refractometer

- Calibration: The instrument is calibrated using a standard of known refractive index, often distilled water ($n_D = 1.3330$ at 20°C).
- Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism of the refractometer.
- Measurement: The prisms are closed, and the instrument is adjusted until the light and dark fields are clearly demarcated. The crosshairs in the eyepiece are aligned with the boundary line.
- Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement is critical and should always be reported.

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